Scientific databases such as PubChem and SciFinder can be helpful resources for finding further information on 2-Methyl-2H-indazol-3-amine, including research publications that mention this compound. These databases are searchable by CAS number or other identifiers.
2-Methyl-2H-indazol-3-amine is an organic compound characterized by its unique indazole structure, which consists of a fused five-membered ring containing two nitrogen atoms. Its molecular formula is C₈H₉N₃, and it features a methyl group at the second position of the indazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its structural properties that allow for various modifications.
The chemical reactivity of 2-Methyl-2H-indazol-3-amine is influenced by the presence of the amino group, which can participate in nucleophilic substitutions and other transformations. It can undergo various reactions such as:
Research indicates that 2-Methyl-2H-indazol-3-amine exhibits significant biological activity. It has been studied for its potential as an antitumor agent and has shown effectiveness in inhibiting certain kinases involved in cancer progression. The structural features of indazoles, particularly their ability to interact with biological targets, make them valuable in drug design. Specific studies have highlighted their role as hinge-binding fragments in tyrosine kinase inhibitors, enhancing their therapeutic efficacy .
Several methods for synthesizing 2-Methyl-2H-indazol-3-amine have been documented:
2-Methyl-2H-indazol-3-amine has several applications, particularly in:
Interaction studies involving 2-Methyl-2H-indazol-3-amine focus on its binding affinity with various biological targets. These studies often employ techniques such as:
These interactions are crucial for determining its potential therapeutic applications and optimizing its structure for improved efficacy .
Several compounds share structural similarities with 2-Methyl-2H-indazol-3-amine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1H-Indazole | Contains a single nitrogen atom at position 1 | More prevalent in existing drugs |
3-Aminoindazole | Contains an amino group at position 3 | Demonstrated significant antitumor activity |
1-Methylindazole | Methyl group at position 1 | Used primarily in research settings |
5-Methylindazole | Methyl group at position 5 | Exhibits different binding profiles |
These compounds highlight the versatility of the indazole framework while showcasing how slight modifications can lead to significant differences in biological activity and applications.